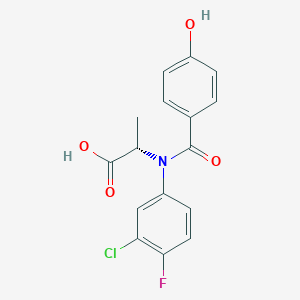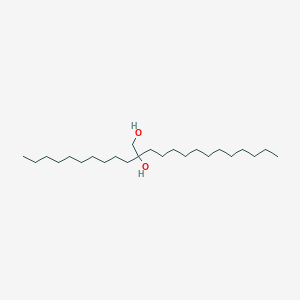
2-Decyltetradecane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decyltetradecane-1,2-diol is an organic compound with the molecular formula C24H50O2. It is a type of diol, which means it contains two hydroxyl (OH) groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyltetradecane-1,2-diol typically involves the reduction of corresponding diketones or the dihydroxylation of alkenes. One common method is the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another approach is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions using similar reducing agents and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Decyltetradecane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting hydroxyl groups
Major Products
The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Decyltetradecane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-Decyltetradecane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This property is particularly important in its role as a surfactant and in drug delivery systems, where it can enhance the solubility and stability of active ingredients .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethane-1,2-diol (Ethylene glycol): A simple diol used as an antifreeze and in the production of polymers.
Propane-1,2-diol (Propylene glycol): Used in food, cosmetics, and pharmaceuticals as a solvent and humectant.
Butane-1,2-diol: Used in the production of plastics and as a solvent
Uniqueness
2-Decyltetradecane-1,2-diol is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and long-chain molecular structures, such as in surfactants and lubricants .
Eigenschaften
CAS-Nummer |
64310-11-8 |
|---|---|
Molekularformel |
C24H50O2 |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
2-decyltetradecane-1,2-diol |
InChI |
InChI=1S/C24H50O2/c1-3-5-7-9-11-13-14-16-18-20-22-24(26,23-25)21-19-17-15-12-10-8-6-4-2/h25-26H,3-23H2,1-2H3 |
InChI-Schlüssel |
WFGXKQDIFFVJPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


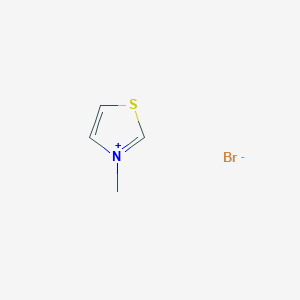
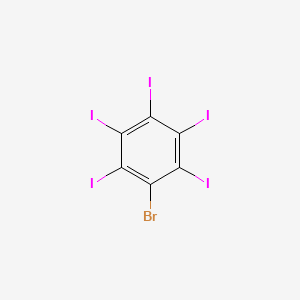
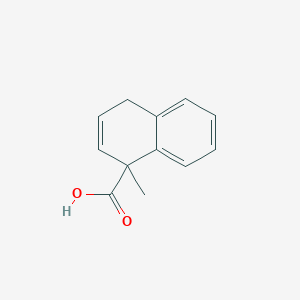
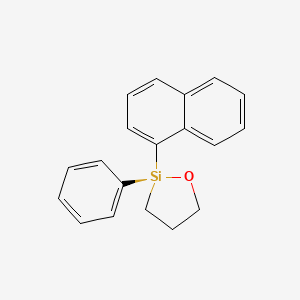
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)
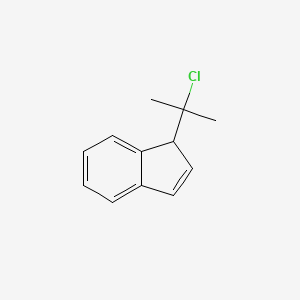
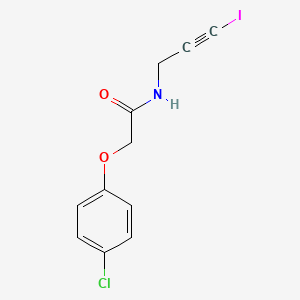
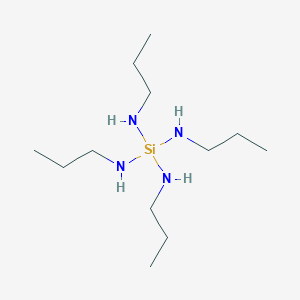



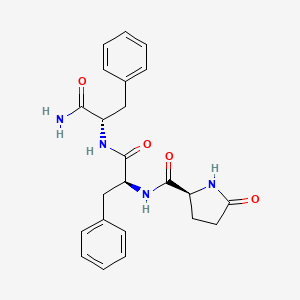
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
